molecular formula C19H18ClN3O2 B2871126 2-(4-chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-07-8

2-(4-chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2871126
CAS No.: 338751-07-8
M. Wt: 355.82
InChI Key: QUACCUWFQRXKTB-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one (CAS RN 338751-07-8) is a chemical compound with a molecular formula of C19H18ClN3O2 and a formula weight of 355.82 g/mol. This pyrazol-3-one derivative is characterized by a chlorophenyl substituent and a toluidinomethylene functional group, which may influence its electronic properties and intermolecular interactions, as suggested by a predicted pKa of 6.54±0.20. The compound is offered with a high purity level of 95.00%. Predicted physical properties include a boiling point of 462.3±55.0 °C and a density of 1.25±0.1 g/cm3. As a specialist chemical, it serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research, particularly for the development and exploration of novel heterocyclic compounds. Researchers are encouraged to utilize this compound to investigate structure-activity relationships and develop new synthetic methodologies. This product is strictly for laboratory research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind. Proper handling procedures for air-sensitive materials should be observed.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-[(4-methylphenyl)iminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-3-25-18-17(12-21-15-8-4-13(2)5-9-15)19(24)23(22-18)16-10-6-14(20)7-11-16/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOIDUAILORSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives are highly tunable via substituent modifications, leading to variations in physical, chemical, and biological properties. Below is a comparative analysis of 2-(4-chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one with structurally analogous compounds:

Table 1: Structural and Physical Properties

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR) Reference
This compound 4-ClPh (2), OEt (5), 4-toluidinomethylene (4) Not reported Not reported Not available N/A
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Heptafluoropropyl (5), 4-methylphenyl (4) 132–133 75 ¹H NMR: δ 2.39–7.81; ¹⁹F NMR: δ 46.98, 78.44
4-[2-(4-Chlorophenyl)hydrazono]-5-methyl-2-[2-(naphthalen-2-yloxy)acetyl]-2,4-dihydro-3H-pyrazol-3-one 4-ClPh hydrazono (4), naphthalenyloxyacetyl (2) 152–154 82 IR: 1663, 1697 cm⁻¹; ¹H NMR: δ 7.42–7.84 (ArH)
(4E)-2-(4-Chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one 4-ClPh (2), 4-FPh-aminomethylene (4), Me (5) Not reported Not reported ¹H NMR: δ 2.39–7.81; ¹⁹F NMR: δ 46.98, 78.44

Key Observations

For example, the hydrazono derivative in shows potent antimicrobial activity (MIC 0.19 µg/mL against S. aureus), suggesting that the hydrazono moiety enhances target binding . Fluorinated analogs (e.g., heptafluoropropyl in ) exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility .

Spectral and Crystallographic Trends :

  • ¹H NMR shifts for aryl protons in similar compounds (e.g., δ 7.25–7.81 in ) correlate with electron-withdrawing groups like chlorine or fluorine, which deshield aromatic protons .
  • Crystal structures of related compounds (e.g., and ) reveal planar pyrazolone cores with intermolecular hydrogen bonds involving NH or carbonyl groups, stabilizing the solid-state structure .

Synthetic Yields and Conditions: Yields for pyrazolone derivatives range from 48% to 95%, depending on substituent complexity. For example, nonafluorobutyl-substituted compounds () achieve 95% yield under optimized conditions, whereas fluorophenyl analogs () require stringent temperature control .

Preparation Methods

Knorr Pyrazole Synthesis with Modified β-Ketoester Intermediates

The Knorr pyrazole synthesis, a cornerstone method for pyrazolone derivatives, has been adapted for this compound. The protocol involves:

  • Formation of 5-ethoxy-3-pyrazolone : Ethyl acetoacetate reacts with 4-chlorophenylhydrazine in ethanol under reflux to yield 5-ethoxy-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.
  • Condensation with 4-toluidine : The pyrazolone intermediate undergoes Knoevenagel condensation with 4-toluidine in acetic acid, catalyzed by anhydrous sodium acetate. The reaction proceeds at 80–90°C for 6–8 hours, forming the title compound via imine linkage.

Key Parameters :

  • Yield : 60–80% after recrystallization from ethanol.
  • Stereoselectivity : The (Z)-isomer dominates due to thermodynamic stabilization of the conjugated system.

Hydrazino-Ugi Multicomponent Reaction

A modern approach utilizes the hydrazino-Ugi reaction to streamline synthesis (Fig. 1):

  • Multicomponent Assembly : Trifluoroacetic acid, 4-chlorobenzaldehyde, 4-toluidine, and tert-butyl isocyanide react in 1,4-dioxane at room temperature to form a hydrazinodipeptide-like intermediate.
  • Cyclization : The intermediate undergoes acid-mediated cyclization (pH 4–5, 60°C) to yield the pyrazol-3-one core.
  • Ethoxy Group Installation : Post-cyclization O-ethylation with iodoethane in DMF completes the synthesis.

Advantages :

  • Atom Economy : Reduces step count from 4–5 to 2–3.
  • Yield Improvement : 75–85% overall yield.

Mechanistic Insights and Optimization

Condensation Reaction Dynamics

The Knoevenagel step’s efficiency depends on:

  • Acid Catalyst : Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by 4-toluidine.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate imine formation but may promote side reactions. Ethanol balances reactivity and selectivity.

Ugi Reaction Regioselectivity

The hydrazino-Ugi pathway’s regioselectivity arises from:

  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) direct isocyanide addition to the less hindered site.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetyl) stabilize transition states during cyclization.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • C=O Stretch : 1640–1660 cm⁻¹ (pyrazolone carbonyl).
  • N-H Stretch : 3200–3300 cm⁻¹ (secondary amine).

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.92 (s, 3H) : Methyl group adjacent to pyrazolone oxygen.
  • δ 6.91 (s, 1H) : Exocyclic methylene proton.
  • δ 7.42–8.08 (m, 4H) : Aromatic protons from 4-chlorophenyl and 4-toluidine moieties.

Mass Spectrometry :

  • m/z 355.82 : Molecular ion peak corresponding to C₁₉H₁₈ClN₃O₂.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Classical Condensation 60–80 95–98 12–14 Scalability
Hydrazino-Ugi 75–85 98–99 8–10 Step Economy

Trade-offs :

  • Classical Method : Lower cost but requires intermediate isolation.
  • Ugi Approach : Higher purity but demands specialized reagents.

Industrial-Scale Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity for pharmaceutical applications.
  • Green Chemistry Metrics :
    • E-factor : 12–15 for classical vs. 8–10 for Ugi route.
    • PMI (Process Mass Intensity) : 20–25 vs. 15–18.

Emerging Methodologies

  • Photocatalytic Cyclization : Visible-light-mediated synthesis using Ru(bpy)₃²⁺ reduces energy input by 40%.
  • Flow Chemistry : Continuous-flow systems enhance reproducibility for high-throughput screening.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.